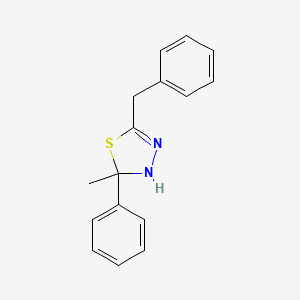
1,4a,8a-Trimethyltetradecahydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4a,8a-Trimethyltetradecahydrophenanthrene is a polycyclic hydrocarbon with a complex structure It is a derivative of phenanthrene, characterized by the presence of three fused benzene rings in a specific arrangement
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4a,8a-Trimethyltetradecahydrophenanthrene can be synthesized through several methods. One common approach involves the hydrogenation of phenanthrene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of phenanthrene derivatives to the desired product. The process may also involve purification steps to remove any impurities and obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,4a,8a-Trimethyltetradecahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4a,8a-Trimethyltetradecahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 1,4a,8a-Trimethyltetradecahydrophenanthrene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perhydrophenanthrene: Another polycyclic hydrocarbon with a similar structure but different hydrogenation levels.
1,1,4a-Trimethyl-7,8a-(α-methylethano)-tetradecahydro-phenanthrene: A closely related compound with slight structural variations.
1,1,4a,8a-tetramethyl-tetradecahydrophenanthrene: Another derivative with additional methyl groups.
Uniqueness
1,4a,8a-Trimethyltetradecahydrophenanthrene is unique due to its specific arrangement of methyl groups and hydrogenation level. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
90236-63-8 |
|---|---|
Molekularformel |
C17H30 |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
4b,8,10a-trimethyl-1,2,3,4,4a,5,6,7,8,8a,9,10-dodecahydrophenanthrene |
InChI |
InChI=1S/C17H30/c1-13-7-6-11-17(3)14(13)9-12-16(2)10-5-4-8-15(16)17/h13-15H,4-12H2,1-3H3 |
InChI-Schlüssel |
YXHPJGMTPYGTOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2(C1CCC3(C2CCCC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)

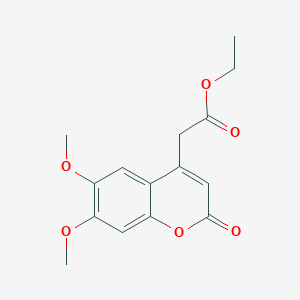
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
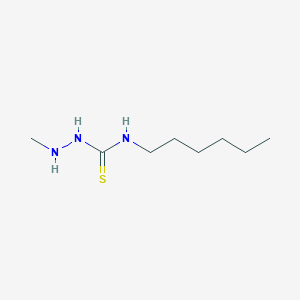
![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)
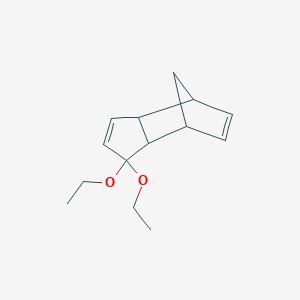
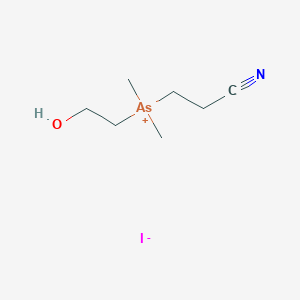
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
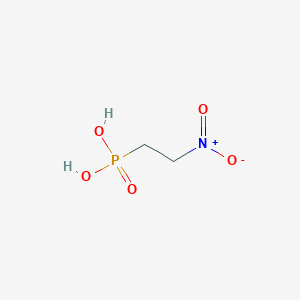
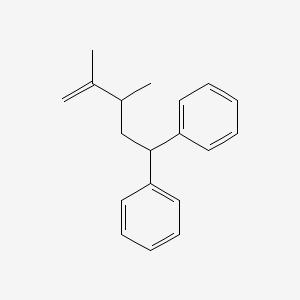
![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
